N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide typically involves multi-step organic reactions. The process begins with the bromination of 2-methylphenyl compounds, followed by the formation of the triazolopyrimidine ring through cyclization reactions. The final step involves the coupling of the brominated aromatic ring with the triazolopyrimidine moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- (6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Uniqueness
N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide is unique due to its specific combination of a brominated aromatic ring and a triazolopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H16BrN5O2 |
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Molecular Weight |
390.23 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C16H16BrN5O2/c1-9-7-11(17)3-5-13(9)21-14(23)6-4-12-10(2)20-16-18-8-19-22(16)15(12)24/h3,5,7-8H,4,6H2,1-2H3,(H,21,23)(H,18,19,20) |
InChI Key |
TUFBBVINPRVLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCC2=C(N=C3N=CNN3C2=O)C |
Origin of Product |
United States |
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